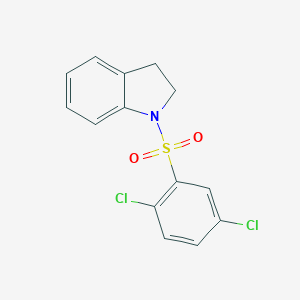![molecular formula C8H10N2O B359938 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one CAS No. 63704-54-1](/img/structure/B359938.png)
4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one
Overview
Description
4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyridine ring, with an amino group at the 4-position and a keto group at the 2-position
Mechanism of Action
Target of Action
Similar compounds have been employed as inhibitors for carbon steel corrosion .
Mode of Action
The compound interacts with its targets through a process of adsorption. The heteroatoms and conjugated bonds in the compound offer the electron lone pair and form a coordinate bond with vacant d-orbital on the metal interface (i.e., chemisorption) . Furthermore, the protective layer is formed by electrostatic attraction between the charged metal surface and the protonated inhibitor compound via physical adsorption .
Biochemical Pathways
The compound’s mode of action suggests it may influence pathways related to metal corrosion and surface protection .
Result of Action
The compound exhibits superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 . This protection was attributed to the compound’s adsorption on the carbon steel surface .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one. For instance, the medium temperature, the charge of the metal surface, and the molecular structure of various efficient groups can affect the compound’s corrosion protection efficiency . The compound should be stored in a cool, dry, well-ventilated warehouse, away from fire and heat sources, and protected from direct sunlight .
Biochemical Analysis
Biochemical Properties
4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes that this compound interacts with is receptor-interacting protein kinase 1 (RIPK1). This interaction is significant as RIPK1 is involved in necroptosis, a form of programmed cell death. The binding of this compound to RIPK1 inhibits its activity, thereby preventing necroptosis and promoting cell survival . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit necroptosis in both human and mouse cellular assays, indicating its potential in preventing cell death and promoting cell survival . Furthermore, it affects gene expression by altering the transcriptional activity of genes involved in cell survival and apoptosis. This modulation of gene expression can lead to changes in cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, this compound binds to the allosteric pocket of RIPK1, inhibiting its kinase activity and preventing the initiation of necroptosis . Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating their activity, depending on the specific biochemical context. These interactions can lead to changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation can occur over extended periods. Studies have shown that this compound maintains its activity in in vitro assays for several hours, but prolonged exposure can lead to a decrease in its effectiveness . In in vivo studies, the long-term effects of this compound on cellular function have been investigated, revealing that it can have sustained impacts on cell survival and metabolism over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit necroptosis and promote cell survival without causing significant adverse effects . At higher doses, toxic effects can be observed, including potential damage to tissues and organs. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize the benefits of this compound while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For instance, the inhibition of RIPK1 by this compound can lead to changes in the metabolic pathways associated with cell survival and apoptosis . Additionally, this compound may interact with other metabolic enzymes, further affecting cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its localization to target sites within the cell . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects. The distribution of this compound within tissues can also influence its overall effectiveness and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the binding of this compound to RIPK1 occurs in the cytoplasm, where it inhibits the kinase activity of RIPK1 and prevents necroptosis. Additionally, the localization of this compound to other subcellular compartments can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar in structure but with a nitrile group instead of an amino group.
2,3-Dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine: Differing by the presence of methyl groups and the position of the amino group.
Uniqueness
4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-amino-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-4-8(11)10-7-3-1-2-5(6)7/h4H,1-3H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABNDIHHFOPOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00980030 | |
| Record name | 4-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00980030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63704-54-1 | |
| Record name | 4-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00980030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5H,6H,7H-cyclopenta[b]pyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-imidazol-1-yl)propyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B359876.png)
![N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B359878.png)
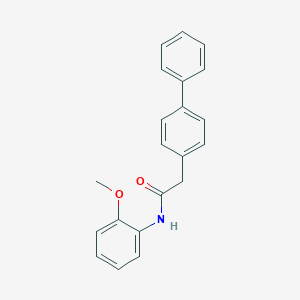
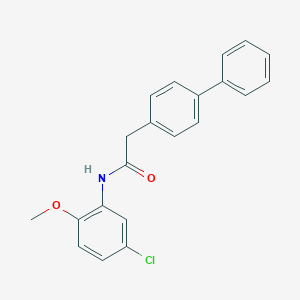
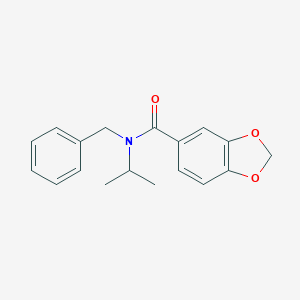

![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B359944.png)
![2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B359966.png)
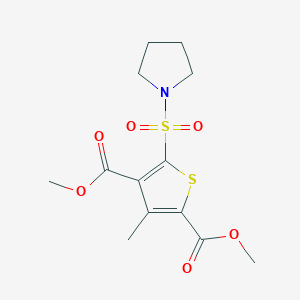
![[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol](/img/structure/B359970.png)
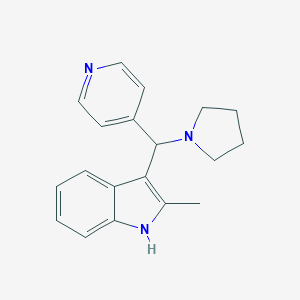
![N-methyl-5-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]-1H-imidazole-4-carboxamide](/img/structure/B359975.png)
